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Abstract
This document provides a detailed protocol for a randomized, double-blind, placebo-controlled

clinical trial to evaluate the efficacy and safety of cyproheptadine as an appetite stimulant in an

adult population experiencing a loss of appetite (hyporexia) not attributable to cancer or a

primary psychiatric disorder. Cyproheptadine, a first-generation antihistamine with potent anti-

serotonergic properties, is frequently used off-label for appetite stimulation.[1] This protocol

outlines the trial design, participant criteria, intervention, outcome measures, and statistical

plan in accordance with the Consolidated Standards of Reporting Trials (CONSORT)

guidelines.[2][3][4] The primary objective is to determine if cyproheptadine is superior to

placebo in improving self-reported appetite. Secondary objectives include assessing changes

in body weight, body mass index (BMI), and gastrointestinal symptoms.

Introduction
Cyproheptadine hydrochloride is a histamine-H1 and serotonin 5-HT2 receptor antagonist.[5][6]

Its mechanism of action for appetite stimulation is thought to be primarily mediated through its

anti-serotonergic effects. While widely used in clinical practice for this purpose, particularly in

children and chronically ill patients, robust evidence from well-controlled trials in adults with
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primary hyporexia is limited. A systematic review has indicated that cyproheptadine appears to

be a safe and generally well-tolerated medication that can facilitate weight gain in various

underweight populations.[7] However, the review also highlighted the heterogeneity of existing

studies and the need for more rigorous, prospective, randomized controlled trials that include

objective measures of appetite.[7] This protocol aims to address this gap by providing a

framework for a high-quality clinical trial to definitively assess the therapeutic potential of

cyproheptadine for appetite stimulation in a well-defined adult population.

Signaling Pathways
Cyproheptadine exerts its pharmacological effects by competitively inhibiting the H1 histamine

receptor and the 5-HT2A serotonin receptor.[5][8] Blockade of these G-protein coupled

receptors (GPCRs) interferes with their respective downstream signaling cascades.
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Caption: Cyproheptadine's antagonism of the H1 histamine receptor.
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Caption: Cyproheptadine's antagonism of the 5-HT2A serotonin receptor.

Experimental Protocols
Trial Design
A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical

trial will be conducted. Eligible participants will be randomized in a 1:1 ratio to receive either

cyproheptadine or a matching placebo.

Participant Selection
Inclusion Criteria:

Male or female participants aged 19 to 64 years.[9]

Self-reported poor appetite for at least 8 weeks.

Body Mass Index (BMI) between 18.5 and 24.9 kg/m ².

Willing and able to provide written informed consent.

Exclusion Criteria:

History of or current diagnosis of an eating disorder (e.g., anorexia nervosa, bulimia

nervosa).

Active malignancy or history of cancer within the last 5 years.

Clinically significant psychiatric disorders (e.g., major depressive disorder, schizophrenia).

Underlying organic disease that could account for poor appetite (e.g., chronic kidney

disease, liver disease, gastrointestinal disease).

History of hypersensitivity to cyproheptadine or other drugs with a similar chemical structure.

Concomitant use of medications known to affect appetite or interact with cyproheptadine.[10]
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Pregnancy or lactation.

Participation in another clinical trial within 30 days prior to screening.

Intervention
Treatment Arm: Cyproheptadine 4 mg tablets.

Control Arm: Matching placebo tablets.

Dosage and Administration: Participants will take one tablet orally, twice daily (total daily dose

of 8 mg for the treatment group) for 12 weeks. The first dose will be administered at the

baseline visit.

Randomization and Blinding
A central randomization center will generate the randomization sequence. Participants,

investigators, and all study personnel will be blinded to the treatment allocation until the end of

the study.

Outcome Measures
Primary Outcome:

Change from baseline in self-reported appetite at week 12, as measured by the Simplified

Nutritional Appetite Questionnaire (SNAQ).[11][12]

Secondary Outcomes:

Change from baseline in body weight (kg) at weeks 4, 8, and 12.

Change from baseline in Body Mass Index (BMI) at weeks 4, 8, and 12.

Change from baseline in appetite as measured by a 100-mm Visual Analog Scale (VAS) for

appetite at weeks 4, 8, and 12.[13]

Change from baseline in gastrointestinal symptoms as measured by the Gastrointestinal

Symptom Rating Scale (GSRS) at week 12.[5][14][15]
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Incidence and severity of adverse events.

Trial Procedures
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Statistical Analysis
The primary analysis will be performed on the intent-to-treat (ITT) population, defined as all

randomized participants who have received at least one dose of the study drug. The change

from baseline in the SNAQ score at week 12 will be analyzed using an Analysis of Covariance

(ANCOVA) model with the treatment group as a factor and the baseline SNAQ score as a

covariate. Secondary continuous outcomes will be analyzed similarly. The safety analysis will

include all participants who received at least one dose of the study drug.

Experimental Workflow and Logic
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Caption: CONSORT 2010 flow diagram for the trial.

Data Presentation
All quantitative data will be summarized in structured tables for clear comparison between the

cyproheptadine and placebo groups.
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Table 1: Baseline Demographics and Clinical Characteristics

Characteristic
Cyproheptadine

(N=...)
Placebo (N=...) Total (N=...)

Age (years), mean
(SD)

Sex, n (%)

Male

Female

Race, n (%)

Weight (kg), mean

(SD)

BMI ( kg/m ²), mean

(SD)

SNAQ score, mean

(SD)

VAS score (mm),

mean (SD)

| GSRS total score, mean (SD)| | | |

Table 2: Summary of Efficacy Outcomes
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Outcome Timepoint
Cyprohepta
dine (N=...)

Placebo
(N=...)

Difference
(95% CI)

p-value

Change
from
Baseline in
SNAQ
Score

Week 12 mean (SD) mean (SD)

Change from

Baseline in

Weight (kg)

Week 4 mean (SD) mean (SD)

Week 8 mean (SD) mean (SD)

Week 12 mean (SD) mean (SD)

Change from

Baseline in

BMI ( kg/m ²)

Week 12 mean (SD) mean (SD)

Change from

Baseline in

VAS Score

(mm)

Week 12 mean (SD) mean (SD)

| Change from Baseline in GSRS Score | Week 12 | mean (SD) | mean (SD) | | |

Table 3: Summary of Adverse Events
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Adverse Event Cyproheptadine (N=...) Placebo (N=...)

Any Adverse Event, n (%)

Most Common AEs (>5%)

Somnolence, n (%)

Dry Mouth, n (%)

Dizziness, n (%)

Serious Adverse Events, n (%)

| AEs leading to withdrawal, n (%)| | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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